molecular formula C16H16F2N2O3 B11062874 Ethyl 6,7-difluoro-4-morpholin-4-ylquinoline-3-carboxylate

Ethyl 6,7-difluoro-4-morpholin-4-ylquinoline-3-carboxylate

Cat. No.: B11062874
M. Wt: 322.31 g/mol
InChI Key: VBPUAOGBOPMKLD-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate: is a chemical compound with the molecular formula C16H16F2N2O3 . It is a derivative of quinolinecarboxylate, featuring fluorine atoms at the 6 and 7 positions and a morpholino group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative, which is then subjected to fluorination at the 6 and 7 positions.

    Morpholino Group Introduction: The morpholino group is introduced at the 4 position through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods: While specific industrial production methods for ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds and altering the electronic properties of the compound.

    Substitution: The fluorine atoms at the 6 and 7 positions can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Fluorescent Probes: The compound can be used as a fluorescent probe due to its unique electronic properties.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology:

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt their function.

    Fluorescent Labeling: It can be used for fluorescent labeling of biomolecules, aiding in various biological assays and imaging techniques.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in disease pathways.

Industry:

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their function. The morpholino group can further modulate the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application, whether it is antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: Ethyl 6,7-difluoro-4-morpholino-3-quinolinecarboxylate is unique due to the presence of both fluorine atoms and the morpholino group.

Properties

Molecular Formula

C16H16F2N2O3

Molecular Weight

322.31 g/mol

IUPAC Name

ethyl 6,7-difluoro-4-morpholin-4-ylquinoline-3-carboxylate

InChI

InChI=1S/C16H16F2N2O3/c1-2-23-16(21)11-9-19-14-8-13(18)12(17)7-10(14)15(11)20-3-5-22-6-4-20/h7-9H,2-6H2,1H3

InChI Key

VBPUAOGBOPMKLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)N3CCOCC3

solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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